Product packaging for 1,9-Dioxaspiro[5.5]undec-2-en-4-one(Cat. No.:CAS No. 1342496-28-9)

1,9-Dioxaspiro[5.5]undec-2-en-4-one

Cat. No.: B2868897
CAS No.: 1342496-28-9
M. Wt: 168.192
InChI Key: MDBHZSKCCKTAOI-UHFFFAOYSA-N
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Description

1,9-Dioxaspiro[5.5]undec-2-en-4-one (CAS 1342496-28-9) is a spirocyclic organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound features a unique spiro architecture, where two heterocyclic rings are connected through a central carbon atom, and incorporates both a ketone and an alkene functional group, making it a versatile and valuable intermediate for synthetic organic chemistry . The specific spirocyclic structure of this compound is of significant interest in medicinal and process chemistry. Spiro scaffolds are prized for their three-dimensionality and structural rigidity, which can be leveraged in the design of novel ligands and molecular scaffolds. As a ketone, it serves as a key synthetic precursor, amenable to reactions such as reductions, nucleophilic additions, and reductive amination, allowing for the introduction of diverse functional groups . This product is provided as a powder and should be stored at room temperature, sealed in a dry environment to maintain its stability and purity . It is intended for Research Use Only and is not suitable for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B2868897 1,9-Dioxaspiro[5.5]undec-2-en-4-one CAS No. 1342496-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,9-dioxaspiro[5.5]undec-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h1,4H,2-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBHZSKCCKTAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 1,9 Dioxaspiro 5.5 Undec 2 En 4 One Systems

Electrophilic and Nucleophilic Reaction Pathways

The conjugated system in 1,9-dioxaspiro[5.5]undec-2-en-4-one provides two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon of the α,β-unsaturated ketone. The reactivity is influenced by the nature of the nucleophile and the reaction conditions.

Nucleophilic Addition: Organocuprates, known for their propensity for 1,4-addition (Michael addition) to enones, are expected to react at the C3 position. Harder nucleophiles, such as organolithium or Grignard reagents, may favor 1,2-addition to the carbonyl group. For instance, the addition of the lithium acetylide of (R)-5-hexyn-3-ol to a related δ-valerolactone derivative serves as a key step in the synthesis of complex spiroketal structures. cdnsciencepub.com Similarly, the nucleophilic addition of an alkyne to an aldehyde fragment has been utilized in the total synthesis of ushikulide A, which features a related 1,7-dioxaspiro[5.5]undecane core. nih.gov

Electrophilic Reactions: The electron-rich double bond in the enone system can undergo electrophilic addition. For example, bromination reactions can be achieved using reagents like N-bromosuccinimide (NBS), which generates bromine in situ. google.com This reaction can lead to the formation of bromo-derivatives, which are valuable intermediates for further functionalization.

Rearrangement Reactions within the Dioxaspiro[5.5]undecane Core

The spiroketal core of 1,9-dioxaspiro[5.5]undecane systems can undergo various rearrangement reactions, often acid-catalyzed, to yield thermodynamically more stable products. The stability of spiroketals is governed by several factors, including the anomeric effect, which favors conformations where the non-bonding electrons of the ring oxygens can donate into the antibonding orbital of an adjacent C-O bond. thieme-connect.de

In some instances, rearrangement can lead to the formation of different ring systems. For example, the acid-catalyzed treatment of certain epoxy-dioxaspiro[5.5]undecanes can lead to allylic alcohols through an elimination pathway. mdpi.com The Beckmann rearrangement has also been employed as a key step in the synthesis of lactams fused to aromatic or heteroaromatic systems, starting from derivatives of the dioxaspiro[5.5]undecane scaffold. researchgate.net

Derivatization Strategies for Expanding Chemical Space and Synthetic Utility

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse range of derivatives. These derivatization strategies are crucial for exploring the chemical space around this core structure and for accessing compounds with potential biological activity.

Functionalization of the Enone Moiety: The carbonyl group can be reduced to the corresponding alcohol, which can then be further functionalized. The double bond can be dihydroxylated, epoxidized, or hydrogenated to introduce new stereocenters and functional groups. For example, the reduction of a related spiroketal ketone with subsequent functionalization has been a key strategy in the synthesis of various natural products.

Modification of the Spiroketal Core: The ether linkages of the spiroketal can be cleaved under harsh acidic conditions, although this is generally a disfavored reaction. More commonly, substituents on the carbon framework of the spiroketal are modified. For instance, Diels-Alder reactions have been used to synthesize 2,4-dioxaspiro[5.5]undecane and undec-8-ene derivatives, which have shown inhibitory activity against HIV integrase. nih.gov

A domino Prins strategy has been developed for the synthesis of 1,9-dioxaspiro[5.5]undecane derivatives under mild conditions using TMSOTf. researchgate.net This method is applicable to a wide range of substrates and allows for the introduction of various substituents.

Starting MaterialReagent(s)ProductReference
FurylcarbinolNBS, THF/H₂ODioxaspiroketal derivative google.com
1,3-Propanediol, KetoesterScandium triflate, Trimethylorthoformate1,5-Dioxaspiro[5.5]undecane derivative nih.gov
DiolGold(I) chloride, PPTS1,7-Dioxaspiro[5.5]undecane derivative nih.gov
Homoallylic alcohol, AldehydeTMSOTf1,9-Dioxaspiro[5.5]undecane derivative researchgate.net

Mechanistic Investigations of Characteristic Reactions of the this compound Scaffold

Understanding the mechanisms of reactions involving the this compound scaffold is crucial for predicting reactivity and controlling stereochemical outcomes.

Mechanism of Spiroketalization: The formation of the spiroketal itself is typically an acid-catalyzed process involving the intramolecular attack of a hydroxyl group onto a carbonyl or a precursor such as a hemiketal. nih.gov The stereochemical outcome of this cyclization is often under thermodynamic control, favoring the most stable spiroketal isomer. thieme-connect.de Computational studies, including Density Functional Theory (DFT), have been employed to elucidate the reaction mechanisms and transition states of such cyclizations. umich.edu

Mechanism of Rearrangements: Rearrangement reactions often proceed through carbocationic intermediates, particularly under acidic conditions. The stability of these intermediates and the conformational biases of the spiroketal ring system dictate the reaction pathway and the structure of the final product. For instance, the isomerization of epoxides to allylic alcohols is believed to proceed via a β-elimination pathway. mdpi.com

Mechanism of Nucleophilic Addition: The regioselectivity of nucleophilic additions (1,2- vs. 1,4-addition) can be explained by Hard and Soft Acid and Base (HSAB) theory. Hard nucleophiles react preferentially at the harder electrophilic center (the carbonyl carbon), while softer nucleophiles favor the softer electrophilic center (the β-carbon).

Reaction TypeKey Mechanistic FeatureInfluencing FactorsReference
SpiroketalizationIntramolecular nucleophilic attackAcid catalysis, anomeric effect thieme-connect.denih.gov
Epoxide Rearrangementβ-eliminationBase strength, solvent polarity mdpi.com
Nucleophilic Addition1,2- vs. 1,4-additionHardness/softness of the nucleophileN/A
Prins CyclizationOxocarbenium ion intermediateLewis acid catalyst, substrate structure researchgate.net

Occurrence and Biological Relevance of Spiroketals with the 1,9 Dioxaspiro 5.5 Undecane Skeleton

Natural Occurrence in Secondary Metabolites

The 1,9-dioxaspiro[5.5]undecane skeleton and its isomers, such as the more commonly cited 1,7-dioxaspiro[5.5]undecane, are integral to several classes of natural products. clockss.org These compounds are produced by a diverse range of organisms, from bacteria and fungi to insects and marine life, highlighting their evolutionary significance.

Polyether ionophores are complex natural products known for their ability to transport cations across lipid membranes. Many of these compounds, including well-known examples like monensin (B1676710) and lonomycin (B1226386) A, feature spiroketal systems as part of their structure. acs.orgacs.org The total synthesis of these antibiotics often involves strategies for constructing the spiroketal core. acs.orgacs.org The spiroketal moiety contributes to the rigid, cage-like structure that allows these molecules to selectively bind and transport ions, which is the basis of their biological and antimicrobial effects. Natural products containing the 1,7-dioxaspiro[5.5]undecane unit have been isolated from various sources, including marine sponges and fungi, where they exhibit potent biological activities. clockss.org For instance, spongistatins, extracted from marine sponges, are highly cytotoxic compounds that contain spiroketal units and inhibit microtubule assembly. google.com

One of the most well-documented roles of the dioxaspiro[5.5]undecane skeleton is in chemical communication between insects. The isomer 1,7-dioxaspiro[5.5]undecane, commonly known as olean, is a major component of the sex and aggregation pheromones of several insect species. researchgate.netmdpi.com It was first identified as the principal pheromone of the olive fruit fly (Bactrocera oleae, formerly Dacus oleae), where it plays a crucial role in attracting males. researchgate.netmdpi.com More recently, olean has also been identified as an intraspecific chemical cue for the jewel beetle Coraebus undatus. nih.gov The specific stereochemistry of the spiroketal is often critical for its biological activity, with different enantiomers sometimes eliciting different responses or being inactive. nih.govjst.go.jp

Table 1: Examples of Dioxaspiro[5.5]undecane-Containing Pheromones

Compound Name Isomer Organism Role
Olean 1,7-Dioxaspiro[5.5]undecane Bactrocera oleae (Olive fruit fly) Sex pheromone researchgate.netmdpi.com
Olean 1,7-Dioxaspiro[5.5]undecane Coraebus undatus (Jewel beetle) Intraspecific chemical cue nih.gov
(R)-(-)-1,7-Dioxaspiro[5.5]undecane (R)-enantiomer Dacus oleae (male) Attractant jst.go.jp

Molecular Mechanisms of Biological Activity

The unique and rigid three-dimensional structure conferred by the spiroketal moiety allows these molecules to interact with high specificity with biological macromolecules, leading to a range of potent biological effects.

Compounds containing the dioxaspiro[5.5]undecane skeleton have been identified as inhibitors of various enzymes. Synthetic derivatives of 2,4-dioxaspiro[5.5]undecane have demonstrated inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication. nih.gov These compounds were found to block both the 3'-processing and strand transfer reactions catalyzed by the enzyme. nih.gov Another example is didemnaketal A, a natural product whose subunits have been shown to inhibit HIV-1 protease, another critical viral enzyme. acs.org Furthermore, certain spiroketal-containing natural products, such as 9,10-Deepithio-9,10-didehydroacanthifolicin, are potent inhibitors of phosphoserine/threonine protein phosphatases 1 and 2a. drugbank.com

Table 2: Enzyme Inhibition by Spiroketal-Containing Compounds

Compound Class/Example Target Enzyme Biological Implication
2,4-Dioxaspiro[5.5]undecane derivatives HIV-1 Integrase Antiviral (HIV) nih.gov
Didemnaketal A (subunits) HIV-1 Protease Antiviral (HIV) acs.org
9,10-Deepithio-9,10-didehydroacanthifolicin Protein Phosphatase 1 and 2a Potent tumor promoter drugbank.com

The biological activities of spiroketal-containing compounds often stem from their ability to interfere with intracellular signaling pathways and modulate protein function. For example, the high cytotoxicity of the spongistatins is linked to their capacity to inhibit the assembly of microtubules, which are crucial components of the cytoskeleton and the mitotic spindle. google.com By disrupting tubulin polymerization, these compounds halt cell division. google.com While direct studies on 1,9-Dioxaspiro[5.5]undec-2-en-4-one are lacking, reviews on related structures like 1,9-diazaspiro[5.5]undecanes show that this class of spiro-compounds can be used to treat various immune system and cell signaling disorders. nih.gov This suggests that the rigid spiro[5.5]undecane scaffold is a promising backbone for designing molecules that can modulate complex biological pathways.

Biosynthetic Pathways and Precursors Leading to Dioxaspiroketal Structures

The intricate structures of naturally occurring spiroketals are assembled through complex biosynthetic pathways, with the polyketide pathway being one of the most significant routes. Polyketides are a large and diverse class of secondary metabolites synthesized by modular enzymes known as polyketide synthases (PKSs).

The biosynthesis of a spiroketal typically begins with the assembly of a linear polyketide chain by the PKS machinery. mdpi.com This process involves the sequential condensation of small carboxylic acid-derived units, such as acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid biosynthesis. mdpi.com The PKS modules control the selection of building blocks and the stereochemistry of the growing chain, leading to a vast diversity of polyketide backbones.

Following the assembly of the linear polyketide precursor, a series of post-PKS modifications occur, which are crucial for the formation of the spiroketal moiety. These modifications are catalyzed by a suite of "tailoring" enzymes. Key steps in the formation of a dioxaspiroketal structure include:

Oxidation: Cytochrome P450 monooxygenases often play a critical role in introducing hydroxyl groups at specific positions along the polyketide chain. This creates the necessary dihydroxyketone or polyhydroxy precursor for cyclization.

Cyclization/Ketalization: The formation of the spiroketal ring system occurs through an intramolecular ketalization reaction. This step is often spontaneous due to the favorable thermodynamics of forming the stable cyclic ketal structure. However, in many cases, this crucial cyclization is catalyzed by specific enzymes, such as spiroketal cyclases, which ensure the correct stereochemical outcome. researchgate.netnih.gov The biosynthesis of the antibiotic reveromycin A, for example, involves two key enzymes, a dihydroxy ketone synthase and a spiroacetal synthase, for the stereospecific formation of its spiroketal structure. mdpi.combiosynth.com

Further Modifications: After the spiroketal core is formed, additional tailoring enzymes can further modify the molecule, for instance, by glycosylation or acylation, to yield the final bioactive natural product.

The precursors for these biosynthetic pathways are derived from primary metabolism. The fundamental building blocks, acetyl-CoA and malonyl-CoA, are central metabolites in cellular metabolism, linking primary and secondary metabolic pathways. researchgate.net The availability of these precursors is essential for the production of polyketide-derived natural products, including spiroketals.

Table 1: Key Enzymes in Spiroketal Biosynthesis

Enzyme ClassFunction in Spiroketal BiosynthesisExample
Polyketide Synthase (PKS)Assembles the linear polyketide backbone from simple acyl-CoA precursors.Erythromycin PKS
Cytochrome P450 MonooxygenaseCatalyzes regioselective hydroxylation of the polyketide chain to form diol or polyol precursors.RevI in Reveromycin biosynthesis
Spiroketal CyclaseCatalyzes the stereospecific intramolecular ketalization to form the spiroketal ring system.AveC in Avermectin biosynthesis nih.gov
DehydrataseCan be involved in the modification of the spiroketal structure after its formation.AveC in Avermectin biosynthesis nih.gov

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